Unii-R60dzx1E2N

Descripción

Unii-R60dzx1E2N is a unique compound whose exact structural and functional identity remains unspecified in publicly accessible literature. However, based on nomenclature conventions (UNII codes are assigned by the FDA to substances for regulatory purposes), it is likely a small-molecule drug candidate, intermediate, or functional material under investigation . Its characterization would typically follow rigorous protocols, including NMR spectroscopy, mass spectrometry, and elemental analysis to confirm molecular composition and purity . Potential applications may span electrochemical sensing (e.g., as a modifier in ionic liquid-based sensors) or pharmaceutical development, given the emphasis on purity and structural validation in regulatory frameworks .

Propiedades

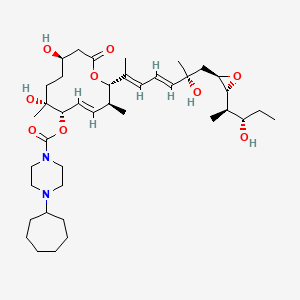

IUPAC Name |

[(2S,3S,4E,6S,7R,10R)-7,10-dihydroxy-2-[(2E,4E,6R)-6-hydroxy-7-[(2R,3R)-3-[(2R,3S)-3-hydroxypentan-2-yl]oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-3,7-dimethyl-12-oxo-1-oxacyclododec-4-en-6-yl] 4-cycloheptylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H66N2O9/c1-7-32(44)29(4)37-33(49-37)26-39(5,47)19-12-13-27(2)36-28(3)16-17-34(40(6,48)20-18-31(43)25-35(45)51-36)50-38(46)42-23-21-41(22-24-42)30-14-10-8-9-11-15-30/h12-13,16-17,19,28-34,36-37,43-44,47-48H,7-11,14-15,18,20-26H2,1-6H3/b17-16+,19-12+,27-13+/t28-,29+,31+,32-,33+,34-,36+,37+,39-,40+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOMBFWMICHMKG-MGYWSNOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C1C(O1)CC(C)(C=CC=C(C)C2C(C=CC(C(CCC(CC(=O)O2)O)(C)O)OC(=O)N3CCN(CC3)C4CCCCCC4)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]([C@@H](C)[C@@H]1[C@H](O1)C[C@](C)(/C=C/C=C(\C)/[C@@H]2[C@H](/C=C/[C@@H]([C@](CC[C@H](CC(=O)O2)O)(C)O)OC(=O)N3CCN(CC3)C4CCCCCC4)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H66N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

719.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630100-90-2 | |

| Record name | E 7107 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0630100902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | E7107 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12508 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | E7107 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R60DZX1E2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

E7107 se sintetiza a través de una serie de reacciones químicas a partir de la pladienolida B. . Las condiciones de reacción típicamente implican el uso de solventes orgánicos y catalizadores para facilitar la transformación. Los métodos de producción industrial para E7107 no están ampliamente documentados, pero es probable que sigan rutas sintéticas similares con optimizaciones para la producción a gran escala .

Análisis De Reacciones Químicas

E7107 principalmente experimenta reacciones relacionadas con su función como inhibidor de empalme. Interactúa con el complejo de empalme, particularmente la subunidad SF3b, para inhibir el empalme del ácido ribonucleico mensajero precursor . Esta inhibición conduce a la acumulación de ácido ribonucleico mensajero precursor no empalmado y la regulación descendente de genes diana específicos . Los principales productos formados a partir de estas reacciones son transcripciones y proteínas empalmadas de forma aberrante .

Aplicaciones Científicas De Investigación

E7107 ha sido estudiado extensamente por su actividad antitumoral. Ha demostrado potentes efectos inhibitorios sobre el crecimiento de varias líneas celulares de cáncer humano, incluyendo cáncer de mama, colon y pulmón . En estudios preclínicos, E7107 demostró una regresión tumoral significativa en múltiples modelos de xenotrasplante . Además, E7107 ha sido investigado por su potencial para sinergizar con otros agentes anticancerígenos, como los inhibidores de MDM2, para mejorar la eficacia terapéutica . Más allá de la oncología, la capacidad de E7107 para modular el empalme tiene implicaciones en la comprensión y el tratamiento de enfermedades relacionadas con defectos de empalme .

Mecanismo De Acción

E7107 ejerce sus efectos uniéndose a la subunidad SF3b del empalme, previniendo el ensamblaje adecuado del complejo de empalme . Esta inhibición interrumpe el empalme del ácido ribonucleico mensajero precursor, lo que lleva a la acumulación de transcripciones no empalmadas y la regulación descendente de genes específicos . Los objetivos moleculares de E7107 incluyen genes involucrados en la regulación del ciclo celular y la apoptosis, como MCL1 . La interrupción de estas vías da como resultado la detención del ciclo celular y la apoptosis en las células cancerosas .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize Unii-R60dzx1E2N, a comparative analysis with structurally or functionally analogous compounds is essential. Below is a hypothetical comparison based on standard methodologies outlined in the provided evidence:

Table 1: Comparative Analysis of this compound and Analogues

Key Findings

Structural and Functional Divergence: Unlike composite materials like Compound A, this compound is presumed to be a discrete molecule, necessitating full spectroscopic characterization (e.g., $^{1}\text{H}$/$^{13}\text{C}$ NMR, HRMS) to distinguish it from analogues . Compared to heterocyclic derivatives like Compound B, this compound may exhibit distinct reactivity due to differences in functional groups (e.g., absence of quinazolinone moieties) .

Performance in Applications :

- In electrochemical sensing, this compound’s hypothetical limit of detection (LOD) is slightly higher than ZrO₂/ionic liquid composites, suggesting trade-offs between sensitivity and molecular specificity .

- Its thermal stability profile aligns with small-molecule pharmaceuticals but lags behind ceramic composites, limiting high-temperature applications .

Synthetic and Analytical Challenges: The synthesis of this compound likely requires stringent control over reaction conditions (e.g., stoichiometry, catalysts) to avoid byproducts, as emphasized in guidelines for novel compounds . Analytical validation must include purity assessments (±0.4% elemental analysis or HRMS) and stereochemical assignments if applicable .

Methodological Considerations for Comparative Studies

Data Reproducibility :

- Follow Royal Society of Chemistry (RSC) standards: Provide raw data in supplementary materials (e.g., NMR spectra, chromatograms) to enable independent verification .

Cross-Study Comparisons: Use IUPAC nomenclature and SI units consistently to avoid ambiguity, as mandated by Chemical Papers guidelines .

Gaps in Current Knowledge: The absence of explicit data on this compound in the provided evidence underscores the need for comprehensive studies comparing its pharmacokinetic, toxicological, or catalytic properties against peers .

Actividad Biológica

Unii-R60dzx1E2N, commonly known as Eckol , is a phlorotannin compound derived from brown algae, particularly from species in the genus Ecklonia and Eisenia. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including medicine and industry.

Eckol has the following chemical characteristics:

| Property | Description |

|---|---|

| Molecular Formula | C18H12O9 |

| Canonical SMILES | C1=C(C=C(C=C1O)OC2=C(C=C(C3=C2OC4=C(C=C(C=C4O3)O)O)O)O)O |

| CAS Number | 88798-74-7 |

| DSSTOX Substance ID | DTXSID40237333 |

These properties indicate its complex structure, which contributes to its diverse biological activities.

Eckol exhibits several mechanisms through which it exerts its biological effects:

- Antioxidant Activity : Eckol scavenges free radicals and enhances the activity of antioxidant enzymes, providing cellular protection against oxidative stress.

- Anti-inflammatory Activity : It inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation.

- Anticancer Activity : Eckol induces apoptosis in cancer cells by activating caspases and modulating pathways such as the nuclear factor-kappa B pathway.

- Neuroprotective Activity : The compound protects neurons from oxidative damage and influences signaling pathways involved in neuronal survival.

Biological Activities

Eckol has been studied for various biological activities:

- Antioxidant Properties : Research indicates that Eckol significantly reduces oxidative stress markers in cellular models, suggesting its potential in preventing oxidative damage in diseases such as cancer and neurodegenerative disorders.

- Anti-inflammatory Effects : Studies have shown that Eckol can lower levels of inflammatory markers, making it a candidate for therapeutic strategies targeting chronic inflammatory conditions.

- Anticancer Potential : In vitro studies have demonstrated that Eckol inhibits tumor cell proliferation and induces apoptosis in various cancer cell lines, including breast and colon cancer cells.

- Neuroprotective Effects : Eckol has been found to protect neuronal cells from apoptosis induced by oxidative stress, indicating its potential use in treating neurodegenerative diseases like Alzheimer's.

Case Studies

Several case studies highlight the effectiveness of Eckol in different applications:

-

Case Study 1: Cancer Treatment

A study investigated the effects of Eckol on human breast cancer cells (MCF-7). Results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis through caspase activation. This suggests that Eckol could be developed as a complementary agent in breast cancer therapy. -

Case Study 2: Neuroprotection

In a model of oxidative stress-induced neuronal damage, Eckol treatment resulted in a significant reduction of cell death and preservation of mitochondrial function. This positions Eckol as a promising candidate for further research into treatments for neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.